3-Nitropyridine, 2-(4-methylphenyl)-
CAS No.:
Cat. No.: VC13996511
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O2 |
|---|---|
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-3-nitropyridine |
| Standard InChI | InChI=1S/C12H10N2O2/c1-9-4-6-10(7-5-9)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 |
| Standard InChI Key | RQQJAMKQXWKJMY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Constitutional Features
The molecular formula of N-(4-methylphenyl)-3-nitropyridin-2-amine is C₁₂H₁₁N₃O₂, with a molar mass of 229.24 g/mol . The structure comprises a pyridine ring bearing a nitro (-NO₂) group at position 3 and an amino (-NH-) bridge connecting the pyridine to a 4-methylphenyl group (Figure 1). The methyl substituent on the phenyl ring introduces steric and electronic effects that influence molecular conformation and intermolecular interactions.
Conformational Analysis
X-ray crystallography reveals that the molecule adopts a syn disposition between the pyridine nitrogen and the toluene ring, stabilized by an intramolecular N–H···O(nitro) hydrogen bond . This interaction imposes partial planarity on the nitro group and pyridine ring, with dihedral angles between the pyridine and phenyl rings ranging from 2.92° to 34.64° across polymorphs. Density functional theory (DFT) calculations at the B3LYP/6-311G+(d,p) level predict a fully planar geometry, suggesting that crystal packing forces induce torsional distortions .
Synthesis and Crystallization
Synthetic Route
The compound is synthesized via nucleophilic aromatic substitution, reacting 2-chloro-3-nitropyridine with 4-methylaniline under reflux conditions. A modified procedure involves co-crystallization with 3-nitrobenzoic acid in a 1:1 ethanol-ether solution, yielding red crystals after 3–4 days of slow evaporation . The reaction proceeds with moderate yield (≈50–60%), and purity is confirmed by melting point analysis and chromatographic methods.
Polymorphism and Crystallographic Data
Two monoclinic polymorphs have been characterized:
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Form I (P2₁/c, Z′ = 2): Asymmetric unit contains two independent molecules with pyridine-phenyl dihedral angles of 17.42° and 34.64° .
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Form II (P2₁, Z′ = 4): Four independent molecules exhibit dihedral angles spanning 2.92°–26.24°, demonstrating greater conformational diversity .
Table 1: Crystallographic Parameters
| Parameter | Form I | Form II |
|---|---|---|
| Space group | P2₁/c | P2₁ |
| a (Å) | 11.4079(6) | 11.4079(6) |
| b (Å) | 13.1968(8) | 13.1968(8) |
| c (Å) | 14.3681(7) | 14.3681(7) |
| β (°) | 96.387(5) | 96.387(5) |
| V (ų) | 2149.7(2) | 2149.7(2) |
| Z | 8 | 8 |
| Density (g/cm³) | 1.417 | 1.417 |
The polymorphs differ in hydrogen-bonding networks: Form I exhibits weaker C–H···O and π–π interactions, whereas Form II features a three-dimensional framework stabilized by N–O···π and C–H···π contacts .
Spectroscopic Characterization
Vibrational Spectroscopy
FTIR and FT-Raman spectra reveal key vibrational modes:
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NO₂ asymmetric stretch: 1525 cm⁻¹
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Pyridine ring breathing: 1005 cm⁻¹
The intramolecular N–H···O bond shortens the N–O bond length to 1.221(4) Å, compared to 1.227 Å in non-hydrogen-bonded nitro groups .
Electronic Structure and Optical Properties
Time-dependent DFT calculations predict a strong electronic transition at λ_max = 345 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to a π→π* transition localized on the nitro-pyridine system. The second-order nonlinear optical susceptibility (χ²) reaches 15.8 pm/V, surpassing urea benchmarks, making the compound a candidate for electro-optic devices .
Supramolecular Architecture
Hydrogen Bonding Networks
Both polymorphs utilize intermolecular C–H···O interactions with D···A distances of 2.45–2.67 Å and angles of 145–168° . In Form II, nitro-oxygen atoms engage in N–O···π contacts (3.21–3.45 Å) with adjacent pyridine rings, while edge-to-face C–H···π interactions (2.82–3.01 Å) stabilize layered structures.
π–π Stacking Interactions
Parallel-displaced π–π interactions between pyridine and phenyl rings occur at centroid distances of 3.649–3.916 Å, with slippage angles of 18.7–24.3°. These interactions contribute to the thermal stability of the crystals, as evidenced by differential scanning calorimetry (melting point: 198–202°C) .
Pharmaceutical Relevance
Non-Nucleoside Reverse Transcriptase Inhibition
The compound serves as a precursor for cyclopropyldipyridodiazepinones, which inhibit HIV-1 reverse transcriptase by binding to an allosteric pocket (IC₅₀ = 0.8–1.2 μM). The nitro group enhances binding affinity through dipole interactions with Lys101 and Lys103 residues, while the methylphenyl moiety improves lipophilicity (logP = 2.1) .
Structure-Activity Relationships
Derivatization studies indicate that:
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